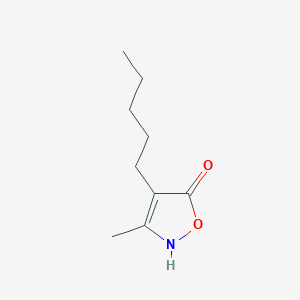
3-Methyl-4-pentylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-pentylisoxazol-5(2H)-one, also known as MPI, is a compound that is commonly found in food products such as bread, coffee, and roasted meat. It is a potent flavor enhancer that has been extensively studied for its ability to improve the taste of food. In recent years, 3-Methyl-4-pentylisoxazol-5(2H)-one has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-pentylisoxazol-5(2H)-one is not fully understood. However, it is believed to act on the taste receptors in the tongue, which enhances the perception of umami taste. Umami taste is a savory taste that is commonly associated with meat, cheese, and soy sauce. 3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to enhance the umami taste of food products, which makes it a popular flavor enhancer in the food industry.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In humans, it has been shown to enhance the perception of umami taste, which makes it a popular flavor enhancer in the food industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its high purity and availability. The synthesis method has been optimized to yield a high purity product, which makes it suitable for use in various experiments. The limitations of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its potential toxicity and limited solubility in water. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-4-pentylisoxazol-5(2H)-one. In medicine, it is important to further investigate its anti-inflammatory and antioxidant properties for the development of new drugs. In agriculture, it is important to further investigate its insecticidal properties for the development of eco-friendly pesticides. In the food industry, it is important to further investigate its potential as a flavor enhancer for the development of new food products. Additionally, it is important to investigate the potential toxicity of 3-Methyl-4-pentylisoxazol-5(2H)-one and to develop appropriate safety measures for its use.
Métodos De Síntesis
The synthesis of 3-Methyl-4-pentylisoxazol-5(2H)-one involves the reaction of 3-methyl-2-cyclohexenone and pentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
3-Methyl-4-pentylisoxazol-5(2H)-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In the food industry, it is widely used as a flavor enhancer due to its ability to improve the taste of food products.
Propiedades
Número CAS |
107403-09-8 |
|---|---|
Nombre del producto |
3-Methyl-4-pentylisoxazol-5(2H)-one |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-methyl-4-pentyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-8-7(2)10-12-9(8)11/h10H,3-6H2,1-2H3 |
Clave InChI |
ZEWCQXZZEQYVGI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(NOC1=O)C |
SMILES canónico |
CCCCCC1=C(NOC1=O)C |
Sinónimos |
5(2H)-Isoxazolone,3-methyl-4-pentyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



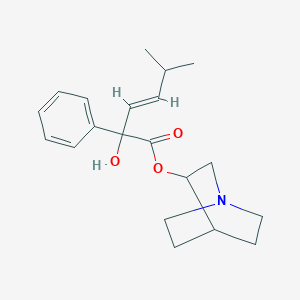
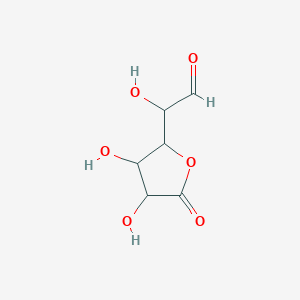


![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
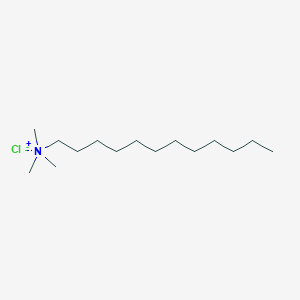
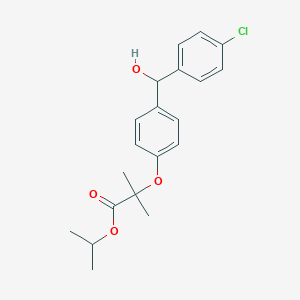
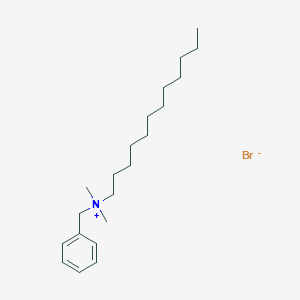

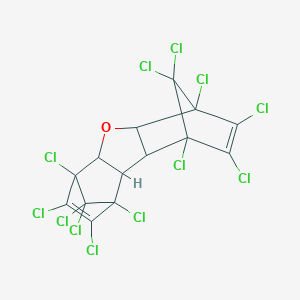
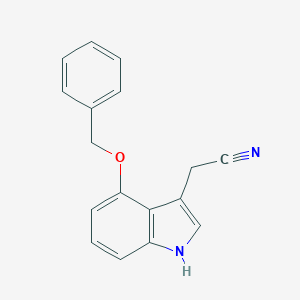
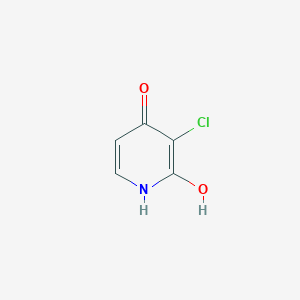
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)